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Compound Name: (hydroxymethyl)morpholine-4-
carboxylate
Cat. No.: B142199
\ v

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, a key building block in medicinal
chemistry and drug development. This document is intended for researchers, scientists, and
professionals in the field who require a detailed understanding of the structural characterization
of this compound. We will delve into the nuances of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering not just the
data, but the rationale behind the experimental choices and interpretation.

Introduction: The Significance of Spectroscopic
Characterization

In the realm of drug discovery and development, the unambiguous structural confirmation of
novel and existing molecules is paramount. Spectroscopic techniques are the cornerstone of
this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. For
a molecule like tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, which contains
multiple functional groups and stereocenters, a multi-faceted spectroscopic approach is
essential. This guide will walk you through the key spectroscopic data, providing insights into
how each technique contributes to the complete structural puzzle.
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I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Elucidating the Carbon-Hydrogen
Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, primarily *H and 13C,
we can map out the connectivity and chemical environment of each atom.

'H NMR Spectroscopy: A Proton's Perspective

Proton NMR (*H NMR) provides detailed information about the number of different types of
protons, their electronic environments, and their proximity to other protons.

IH NMR Data Summary

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)
1.40 singlet 9H - C(CHs)3
2.47-2.66 multiplet 1H - Morpholine-H
2.73-2.92 multiplet 1H - Morpholine-H
] Morpholine-H &
3.25-3.45 multiplet 4H -
CH20H
3.70 doublet 1H 13.4 Morpholine-H
doublet of )
3.79 1H 11.6,2.4 Morpholine-H
doublets
3.85 doublet 1H 12.8 Morpholine-H
4.77 triplet 1H 55 OH

Data obtained in DMSO-ds at 400 MHz.[1]

Interpretation and Experimental Rationale:
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The choice of deuterated dimethyl sulfoxide (DMSO-de) as the solvent is strategic. Its ability to
form hydrogen bonds allows for the observation of the hydroxyl proton signal (at 4.77 ppm),
which might otherwise be broadened or exchange with residual water in other solvents like
chloroform-d (CDCIs).

e The Tert-butyl Group: The prominent singlet at 1.40 ppm, integrating to nine protons, is the
classic signature of the tert-butoxycarbonyl (Boc) protecting group's three equivalent methyl
groups. Its singlet nature arises from the absence of adjacent protons.

o The Morpholine Ring Protons: The complex multiplet region between 2.47 and 3.85 ppm
corresponds to the seven protons of the morpholine ring and the two protons of the
hydroxymethyl group. The significant dispersion of these signals is due to the conformational
rigidity of the ring and the influence of the substituents. The distinct doublet of doublets and
doublets with large coupling constants are indicative of geminal and axial-equatorial
couplings within the chair-like conformation of the morpholine ring.

e The Hydroxymethyl Protons: The protons of the -CH20H group are diastereotopic and are
expected to show complex splitting patterns, contributing to the multiplet at 3.25-3.45 ppm.

e The Hydroxyl Proton: The triplet at 4.77 ppm is due to the hydroxyl proton, with the triplet
multiplicity arising from coupling to the adjacent methylene (-CHz-) protons.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (33C NMR) provides information on the number of non-equivalent carbon
atoms and their chemical environments.

Predicted 3C NMR Data Summary
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Chemical Shift (8) (ppm) Predicted Assignment Rationale

Typical chemical shift for
~154 C=0 (carbamate)

carbamate carbonyls.

Quaternary carbon of the tert-
~79 C(CHs)3

butyl group.

Carbon bearing the

hydroxymethyl group, shifted
~70-75 Morpholine-C2 Y .y 19 -p

downfield by the adjacent

oxygen and nitrogen.

) Carbon adjacent to the ring

~66 Morpholine-C6

oxygen.
~64 CH20H Primary alcohol carbon.

) Carbons adjacent to the

~43-45 Morpholine-C3, C5 ]

nitrogen atom.

Methyl carbons of the tert-butyl
28.3 C(CHs)3

group.

Note: These are predicted chemical shifts based on known values for similar structures. The
chemical shifts for the morpholine ring and the Boc group are based on the reported spectrum
of tert-butyl morpholine-4-carboxylate.[2] The chemical shift for the CH20H group is a typical
value for a primary alcohol.

Interpretation and Experimental Rationale:

The use of a proton-decoupled 13C NMR experiment simplifies the spectrum by removing the
C-H coupling, resulting in a single peak for each unique carbon atom.

o The Carbonyl Carbon: The signal around 154 ppm is characteristic of the carbonyl carbon in
a carbamate functional group.

o The Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around
79 ppm, and the three equivalent methyl carbons will give a strong signal around 28.3 ppm.
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» The Morpholine Ring Carbons: The chemical shifts of the morpholine carbons are influenced
by the electronegativity of the adjacent oxygen and nitrogen atoms. The C2 carbon, being
attached to both nitrogen and the hydroxymethyl group, will be the most downfield of the ring
carbons.

o The Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is expected to appear in
the typical range for a primary alcohol, around 64 ppm.

Il. Infrared (IR) Spectroscopy: Probing Functional
Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3500-3200 Strong, Broad O-H stretch Alcohol
2975-2850 Medium-Strong C-H stretch Aliphatic
1680-1700 Strong, Sharp C=0 stretch Carbamate
1250-1050 Strong C-O stretch Alcohol & Ether

Interpretation and Experimental Rationale:

The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory,
which is ideal for liquid or oily samples and requires minimal sample preparation.

¢ O-H Stretch: The most prominent feature in the IR spectrum will be a broad and strong
absorption band in the 3500-3200 cm~1 region, characteristic of the O-H stretching vibration
of the alcohol functional group. The broadness is due to hydrogen bonding.

e C-H Stretch: The absorptions in the 2975-2850 cm~?* range are due to the C-H stretching
vibrations of the aliphatic protons in the morpholine ring and the tert-butyl group.
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e C=0 Stretch: A strong, sharp absorption band around 1680-1700 cm~1 is a definitive
indicator of the carbonyl (C=0) stretching vibration of the carbamate group.

e C-O Stretch: Strong absorptions in the fingerprint region, between 1250-1050 cm™1,
correspond to the C-O stretching vibrations of the alcohol and the ether linkage within the
morpholine ring.

lll. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and to deduce its structure by
analyzing its fragmentation pattern.

Mass Spectrometry Data

Molecular Formula: C10H1oNOa4[1]

Molecular Weight: 217.26 g/mol [1]

Expected [M+H]*: 218.1336

Expected [M+Na]*: 240.1155

Interpretation and Experimental Rationale:

Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization
technique that typically results in the observation of the protonated molecule ([M+H]*) with
minimal fragmentation. This allows for the direct determination of the molecular weight.

¢ Molecular lon: In positive ion mode ESI-MS, the most abundant ion observed will likely be
the protonated molecule at an m/z of approximately 218. A sodium adduct ((M+Na]*) at m/z
240 may also be observed.

o Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced.
Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl
group (as isobutylene, 56 Da) or the entire Boc group (100 Da). The hydroxymethyl group
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may be lost as formaldehyde (30 Da). Analysis of these fragment ions can provide further
structural confirmation.

IV. Experimental Protocols
NMR Spectroscopy Protocol (*H and *3C)
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Data Processing

Integrate *H signals and pick peaks Processed Spectra Spectral Interpretation
(Calihrate chemical shifts (TMS or residual solvent pea@
Phase and baseline correct the spectra
Data Acquisition
@cquire C{H) NMR spectrum (e.g., 1024 scansB Raw Dat Apply Fourier transform

@cqu\re H NMR spectrum (e.g., 16 scansD

Lock, tune, and shim the instrument

Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer

(Dissclve ~5-10 mg of sample in ~0.6 mL of DMSO-dsJ

Sample Preparation
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Data Processing

Identify and label significant absorption bands
Lutzs Spectum I Automatic subtraction

Functional Group Analysis

Data Acquisition

Acquire the sample spectrum (€.g., 32 scans)

@ace a small drop of the neat sample onto the ATR crys@

Sample Preparation & Background

E\cquive abackground spectrum of the clean, empty crystal

E?Iear\ the ATR crystal with a sutable solvent (e.g., isopropanal)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142199#spectroscopic-data-of-tert-butyl-2-
hydroxymethyl-morpholine-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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